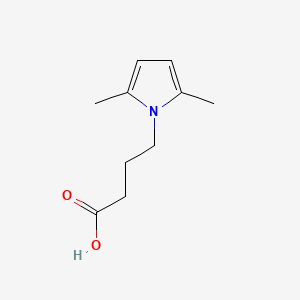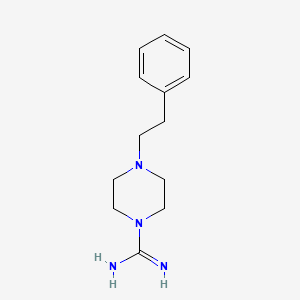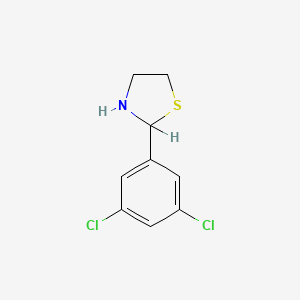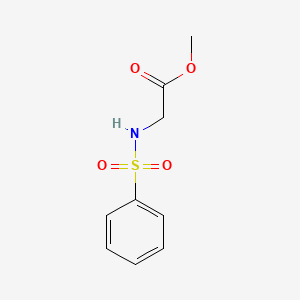
N-(Phenylsulfonyl)glycine Methyl Ester
Übersicht
Beschreibung
N-(Phenylsulfonyl)glycine Methyl Ester is a chemical compound with the CAS Number: 69398-48-7 and Molecular Weight: 229.26 . Its IUPAC name is methyl [(phenylsulfonyl)amino]acetate .
Synthesis Analysis
The synthesis of N-(Phenylsulfonyl)glycine Methyl Ester has been described in the literature. An operationally simple Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) approach has been disclosed to successfully access a good variety of ®- and (S)-α-arylglycine esters from commercially available aldehydes, phenylsulfonyl acetonitrile, cumyl hydroperoxide, anilines, and readily available Cinchona alkaloid-based catalysts .Molecular Structure Analysis
The molecular structure of N-(Phenylsulfonyl)glycine Methyl Ester is represented by the InChI Code: 1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 .Physical And Chemical Properties Analysis
N-(Phenylsulfonyl)glycine Methyl Ester is a solid at room temperature . It has a molecular weight of 229.26 . The compound is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Chemoselective Arylsulfonylation The methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine were transformed into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group, showcasing a chemoselective approach to N-arylsulfonylation. This method provides a significant advancement in the synthesis of phenylsulfonyl derivatives, demonstrating the versatility of N-(Phenylsulfonyl)glycine methyl ester in synthetic chemistry (Penso et al., 2003).
Environmental Behavior The behavior of N-(Phenylsulfonyl)-glycine in a municipal sewage treatment plant was studied, revealing insights into its environmental fate and transformation. This research is crucial for understanding the environmental impact and degradation pathways of N-(Phenylsulfonyl)glycine and its derivatives (Krause & Schöler, 2000).
Peptide Bond Formation and Solution Dynamics Research involving the α-amino group of (l)phenylalanine methyl ester being trifluoroethylated shows the potential of N-(Phenylsulfonyl)glycine methyl ester derivatives in forming peptide bonds and studying solution dynamics, which is significant for peptide and protein chemistry (Lu & Desmarteau, 2007).
Aza-Wittig Rearrangement N-(Arylmethyl)-N-aryl or N-allyl-N-aryl glycine methyl ester derivatives underwent an aza-Wittig rearrangement, providing insights into synthetic pathways for creating N-aryl phenylalanine and N-aryl allylglycine methyl ester derivatives. This study contributes to the field of synthetic organic chemistry and the understanding of reaction mechanisms (Everett & Wolfe, 2015).
Bioreversible Esterification for Protein Delivery Research on the bioreversible esterification of proteins, where the carboxyl groups of a protein are cloaked with a hydrophobic moiety to enable cytosolic delivery, shows the application of N-(Phenylsulfonyl)glycine derivatives in protein delivery systems, offering a potential method to transport native proteins into the cytosol of mammalian cells (Mix, Lomax & Raines, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(benzenesulfonamido)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASBYGZWRFVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408797 | |
| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenylsulfonyl)glycine Methyl Ester | |
CAS RN |
69398-48-7 | |
| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


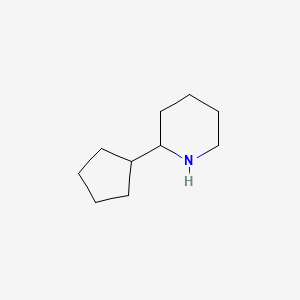

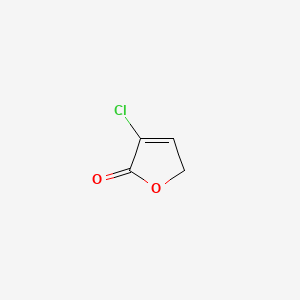

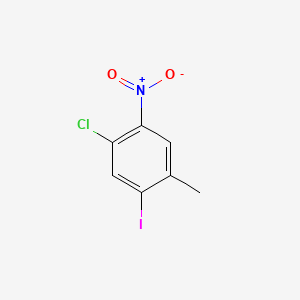
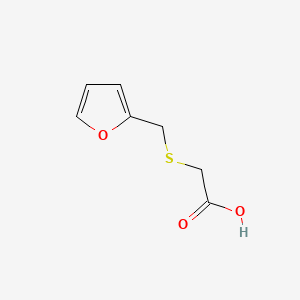
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
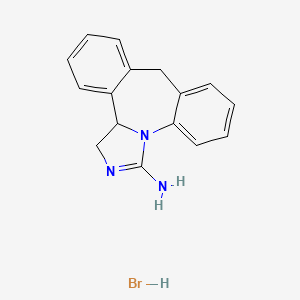
![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)

